molecular formula C8H14N4O2 B13034604 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid

Cat. No.: B13034604
M. Wt: 198.22 g/mol
InChI Key: WGFGZNVQMGCHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid is a compound that features both amino and imidazole functional groups. This compound is of interest due to its unique structure, which combines an amino acid backbone with an imidazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid typically involves the reaction of an appropriate amino acid derivative with an imidazole-containing reagent. One common method involves the use of a protected amino acid, which is then reacted with an imidazole derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid.

    Imidazole-4-acetic acid: Another compound featuring an imidazole ring, used in various biochemical applications.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid

InChI

InChI=1S/C8H14N4O2/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14)

InChI Key

WGFGZNVQMGCHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)N)CCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.